4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol
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Overview
Description
“4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol” is a chemical compound with the CAS Number: 338417-07-5 and a molecular weight of 340.6 .
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2- ( (2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol) (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The crystal structures of Ni 2+ and Cu 2+ complexes revealed a perfect square planar geometry around the metal ions, with the ligand acting as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .Chemical Reactions Analysis
The Schiff base structure and mono-nuclear homoleptic complexes of the type ML 2 for all metal salts used were confirmed through elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance ( 1 H and 13 C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Physical And Chemical Properties Analysis
The InChI Code for this compound is 1S/C14H11BrClNO2/c1-19-13-7-10 (15)6-9 (14 (13)18)8-17-12-4-2-11 (16)3-5-12/h2-8,18H,1H3/b17-8+ .Scientific Research Applications
Complex Formation and Characterization Research on similar compounds to 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol involves the synthesis and characterization of complexes with various metals. For instance, the complexes of Co, Ni, Cu, and Zn with a related compound were prepared and characterized using physical, spectral, and analytical data, indicating bidentate behavior of the ligand through phenolic oxygen and azomethine nitrogen atoms (Bakirdere et al., 2015).
Molecular Structure Analysis The molecular structure of compounds with similar structural motifs has been extensively studied. In one study, the planarity of the molecule, supported by the conjugation of the imino group and the aromatic system, along with an intramolecular hydrogen bond, was investigated (Yang et al., 2005).
Catalysis in Organic Synthesis Compounds like 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol have been used as catalysts. An example is their use in the regioselective ring opening of epoxides with elemental iodine and bromine, yielding vicinal iodo alcohols and bromo alcohols under neutral and mild conditions (Niknam & Nasehi, 2002).
Synthesis of Functionalized Compounds The synthesis of highly functionalized compounds using similar chemical structures has been reported. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines from related compounds, proposing a bromonium ylide as the key intermediate (He et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-5-3-2-4-11(12)16/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMMJMBSRGDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol |
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